NY0116 is a synthetic organic compound recognized primarily for its role as an agonist of the neuromedin U receptor 2. This receptor is implicated in various physiological processes, notably in the regulation of food intake and energy homeostasis. Research indicates that NY0116 has potential applications in addressing metabolic disorders and obesity, making it a compound of interest in pharmacological studies .
The synthesis of NY0116 involves several key steps:
The molecular structure of NY0116 can be characterized using various analytical techniques:
The canonical SMILES representation provides a unique 2D structural depiction, which aids in understanding its chemical properties .
NY0116 can participate in several chemical reactions:
These derivatives are crucial for studying the structure-activity relationship of NY0116 .
NY0116 acts primarily by binding to the neuromedin U receptor 2. The mechanism includes:
Key physical and chemical properties of NY0116 include:
Analytical techniques such as NMR and FTIR provide insights into these properties, facilitating a comprehensive understanding of how they relate to its biological function .
NY0116 has significant potential in scientific research, particularly in:
The ongoing research into NY0116 aims to elucidate its full therapeutic potential and optimize its applications in clinical settings .
Neuromedin U Receptor 2 (NMUR2) is a centrally expressed G protein-coupled receptor (GPCR) critical for regulating energy homeostasis. It binds endogenous neuropeptides Neuromedin U (NMU) and Neuromedin S (NMS), activating signaling pathways that suppress food intake—particularly high-fat diets (HFD)—and reduce body weight [3] [10]. Knockdown studies in the paraventricular nucleus (PVN) of the hypothalamus demonstrate that NMUR2 deficiency potentiates binge-type eating, increases HFD consumption by >40%, and accelerates weight gain without affecting standard chow intake [1]. NMUR2 activation also stimulates non-exercise activity thermogenesis (NEAT) and modulates reward pathways in the nucleus accumbens (NAc) and ventral tegmental area (VTA), positioning it as a pivotal target for obesity interventions [4] [10].
Despite the robust anorexigenic effects of NMU peptide analogs, their therapeutic utility is limited by:
NY0116 is a first-in-class small-molecule NMUR2 agonist identified through high-throughput screening. It emerged as a lead candidate due to its:
Table 1: Key Advantages of NY0116 Over Peptide Agonists
Property | NY0116 | Peptide Agonists (e.g., NMU-7005) |
---|---|---|
Molecular Weight | <500 Da | >2000 Da |
Administration Route | Systemic | ICV or subcutaneous |
Metabolic Stability | High (t₁/₂ >2h) | Low (t₁/₂ <30 min) |
NMUR2/NMUR1 Selectivity | 2:1 | 1:1 |
CAS No.: 112484-85-2
CAS No.: 10606-14-1